molecular formula C12H16N4OS B13063453 (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol

(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol

Cat. No.: B13063453
M. Wt: 264.35 g/mol
InChI Key: MDKDCWFXWRLQQN-FLIBITNWSA-N
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Description

(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes a mercapto group, a pyrimido[4,5-d]pyrimidine moiety, and an enol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol typically involves multi-step organic reactions

    Pyrimido[4,5-d]pyrimidine Core Synthesis: This can be achieved through the condensation of appropriate amines with formamide derivatives under high-temperature conditions.

    Introduction of Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Formation of Enol Group: The enol group is typically formed through aldol condensation reactions, where an aldehyde or ketone reacts with an enolate ion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The enol group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules could be studied to understand its potential therapeutic effects.

Medicine

Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The mercapto group could form covalent bonds with cysteine residues in proteins, while the pyrimido[4,5-d]pyrimidine moiety could engage in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-Mercapto-4-(pyrimidin-2-yl)pent-3-en-1-ol: Similar structure but lacks the methyl group and the extended pyrimidine ring system.

    (Z)-3-Mercapto-4-(quinolin-3-yl)pent-3-en-1-ol: Contains a quinoline ring instead of the pyrimido[4,5-d]pyrimidine moiety.

Uniqueness

The presence of the 7-methylpyrimido[4,5-d]pyrimidine ring system in (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol provides unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds.

This detailed overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to related compounds

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

(Z)-4-(2-methyl-5H-pyrimido[4,5-d]pyrimidin-6-yl)-3-sulfanylpent-3-en-1-ol

InChI

InChI=1S/C12H16N4OS/c1-8(11(18)3-4-17)16-6-10-5-13-9(2)15-12(10)14-7-16/h5,7,17-18H,3-4,6H2,1-2H3/b11-8-

InChI Key

MDKDCWFXWRLQQN-FLIBITNWSA-N

Isomeric SMILES

CC1=NC=C2CN(C=NC2=N1)/C(=C(/CCO)\S)/C

Canonical SMILES

CC1=NC=C2CN(C=NC2=N1)C(=C(CCO)S)C

Origin of Product

United States

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